JAK2 V617F Mutant Kinase Inhibitory Potency: ≤10 nM IC50
JAK2-IN-10 demonstrates potent inhibition of the JAK2 V617F mutant kinase with an IC50 value of ≤10 nM . In SET-2 cells (a human acute megakaryoblastic leukemia line harboring the JAK2 V617F mutation), JAK2-IN-10 inhibits STAT5 phosphorylation at Tyr694 with an IC50 of ≤300 nM [1]. This potency positions JAK2-IN-10 among the most active JAK2 V617F inhibitors reported.
| Evidence Dimension | Inhibitory potency against JAK2 V617F mutant kinase (IC50) |
|---|---|
| Target Compound Data | ≤10 nM |
| Comparator Or Baseline | Fedratinib: 3 nM; Pacritinib: 19 nM |
| Quantified Difference | JAK2-IN-10 is approximately equipotent to Fedratinib (3 nM) and approximately 2-fold more potent than Pacritinib (19 nM) |
| Conditions | Biochemical kinase inhibition assay |
Why This Matters
This sub-10 nM potency establishes JAK2-IN-10 as a high-potency tool compound suitable for investigating JAK2 V617F-driven signaling in myeloproliferative neoplasm models where robust target engagement is required.
- [1] MedChemExpress. JAK2-IN-10 Data Sheet: inhibits STAT5 (Tyr694) phosphorylation with IC50 ≤300 nM in SET-2 cells. HY-161684. View Source
